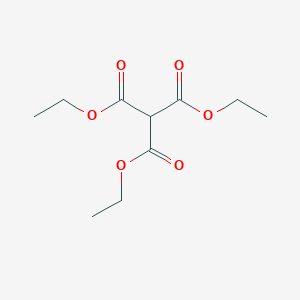

Triethyl methanetricarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11006. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

triethyl methanetricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZPNUZBDCYTBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211866 | |

| Record name | Triethyl methanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6279-86-3 | |

| Record name | 1,1,1-Triethyl methanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6279-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl methanetricarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006279863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl methanetricarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl methanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl methanetricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Triethyl Methanetricarboxylate (CAS: 6279-86-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl methanetricarboxylate, with the CAS number 6279-86-3, is a versatile organic ester that serves as a crucial building block in the synthesis of complex molecular architectures.[1] Its unique structure, featuring three ester groups attached to a central carbon atom, provides a versatile platform for a wide array of chemical reactions.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in medicinal chemistry, particularly in the development of novel therapeutics such as HIV-1 integrase and Hsp90 inhibitors.[1][2]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fruity odor, though it may also appear as a white solid as its melting point is near room temperature.[3][4] It is soluble in many organic solvents but has limited solubility in water.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6279-86-3 | [5] |

| Molecular Formula | C₁₀H₁₆O₆ | [5] |

| Molecular Weight | 232.23 g/mol | [5] |

| Melting Point | 25-26 °C | [5] |

| Boiling Point | 253 °C | [5] |

| Density | 1.095 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.424 | [5] |

| Flash Point | 113 °C (closed cup) | [5] |

| Water Solubility | Immiscible | [4][6] |

Table 2: Spectroscopic and Analytical Data Identifiers

| Data Type | Availability / Reference | Source(s) |

| ¹H NMR | Spectrum available | [7] |

| ¹³C NMR | Spectrum available | |

| Mass Spectrum | Data available in NIST WebBook | [8] |

| IR Spectrum | Data available | [8] |

| Beilstein/REAXYS Number | 1793645 | [5] |

| PubChem CID | 80471 | [8] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a common procedure involving the reaction of the magnesium salt of ethyl malonate with ethyl chloroformate.[9]

Experimental Protocol: Synthesis from Ethyl Malonate

This procedure is adapted from Organic Syntheses.[9]

Materials:

-

Magnesium turnings (25 g, 1.03 gram atoms)

-

Absolute ethanol (B145695) (25 cc + 80 cc)

-

Carbon tetrachloride (1 cc)

-

Ethyl malonate (160 g, 1 mole)

-

Dry ether (300 cc + 100 cc)

-

Ethyl chloroformate (100 cc, 1.05 moles)

-

Dilute acetic acid (75 cc in 300 cc of water)

-

Calcium chloride

-

Sodium sulfate

Procedure:

-

In a 1-liter round-bottomed flask equipped with a reflux condenser, place magnesium turnings, 25 cc of absolute ethanol, carbon tetrachloride, and 30 cc of a mixture of ethyl malonate and 80 cc of absolute ethanol.

-

Gently heat the mixture to initiate the reaction, which is evidenced by the evolution of hydrogen. The reaction may become vigorous and require external cooling with cold water.

-

Gradually add the remaining ethyl malonate mixture through the condenser at a rate that maintains a vigorous but controlled reaction.

-

Once the initial reaction subsides, cool the flask and add 300 cc of dry ether.

-

Gently heat the mixture on a steam bath to dissolve the separated crystals and continue the evolution of hydrogen. Heat until the reaction is complete.

-

Remove the flask from the steam bath and add a mixture of 100 cc of ethyl chloroformate and 100 cc of dry ether through the condenser at a rate that maintains vigorous boiling.

-

After the addition is complete, heat the reaction mixture on a steam bath for an additional 15 minutes.

-

Cautiously decompose the resulting viscous magnesium compound by adding dilute acetic acid while cooling the flask under a tap. This should result in the formation of two clear layers.

-

Separate the layers and extract the aqueous layer with 100 cc of ether.

-

Combine the ethereal solutions, wash with water, and dry with sodium sulfate.

-

Distill off the ether on a steam bath.

-

Distill the residue under reduced pressure. The pure this compound distills at approximately 130°C at 10 mm Hg.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its trifunctional nature allows for the construction of complex heterocyclic systems that are central to the activity of many drugs.

Synthesis of Dihydroquinoline-3-Carboxylic Acids (HIV-1 Integrase Inhibitors)

This compound is utilized in the preparation of dihydroquinoline-3-carboxylic acids, which have shown potential as HIV-1 integrase inhibitors.[1][2] This class of compounds is synthesized via reactions analogous to the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Reaction (Analogous Synthesis)

The Gould-Jacobs reaction is a well-established method for synthesizing the quinoline (B57606) core structure. While this protocol uses diethyl ethoxymethylenemalonate, a structurally similar precursor, it illustrates the synthetic strategy.

Materials:

-

Aniline (B41778) derivative

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A (or other high-boiling solvent)

-

Sodium hydroxide (B78521) solution

-

Hydrochloric acid

Procedure:

-

Condensation: React the aniline derivative with diethyl ethoxymethylenemalonate. This is typically done by heating the two reactants, which results in the substitution of the ethoxy group by the aniline nitrogen to form an anilidomethylenemalonate.

-

Cyclization: Heat the intermediate from the previous step in a high-boiling solvent like Dowtherm A. This thermal cyclization results in the formation of the 4-hydroxy-3-carboalkoxyquinoline.

-

Saponification: Hydrolyze the ester group to a carboxylic acid by heating with a sodium hydroxide solution.

-

Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The product can then be collected by filtration.

Synthesis of Hsp90 Inhibitors

This compound is also employed in the synthesis of novel inhibitors of Heat Shock Protein 90 (Hsp90).[2][6] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival.[10]

Signaling Pathways

Hsp90 Inhibition Pathway

Hsp90 inhibitors function by binding to the ATP-binding pocket of Hsp90, which disrupts its chaperone activity. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are oncoproteins. This disruption of multiple signaling pathways can induce cell cycle arrest and apoptosis in cancer cells.

References

- 1. Complex Relationships between HIV-1 Integrase and Its Cellular Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of the hsp90-based chaperone system in signal transduction by nuclear receptors and receptors signaling via MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HSP90 Function | HSP90 [hsp90.ca]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retroviral Integrase Proteins and HIV-1 DNA Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Going beyond Integration: The Emerging Role of HIV-1 Integrase in Virion Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sid.ir [sid.ir]

A Comprehensive Technical Guide to the Physical Properties of Triethyl Methanetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of triethyl methanetricarboxylate. The information is presented in a structured format to facilitate easy reference and comparison, catering to the needs of researchers, scientists, and professionals involved in drug development and other scientific endeavors. This guide also outlines the standard experimental protocols for determining these key physical characteristics.

Core Physical Properties

This compound, also known as triethyl carboxymalonate, is a triester with the chemical formula C10H16O6.[1][2] At room temperature, it can exist as a colorless to pale yellow liquid or a solid, and it possesses a mild, characteristic odor.[1][3] It is a synthetic compound, typically produced through the esterification of methanetricarboxylic acid with ethanol.[1] This compound serves as a crucial intermediate in various organic syntheses.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources.

| Property | Value | Units | Conditions |

| Molecular Formula | C10H16O6 | - | - |

| Molecular Weight | 232.23 | g/mol | - |

| Boiling Point | 253 | °C | at 1 atm |

| Melting Point | 25 - 29 | °C | - |

| Density | 1.095 | g/mL | at 25 °C |

| Refractive Index | 1.424 - 1.426 | - | at 20 °C (n20/D) |

| Flash Point | >110 | °C | - |

| Vapor Pressure | 0.0±0.6 | mmHg | at 25°C (Predicted) |

| Water Solubility | Insoluble | - | - |

| Solubility in Organic Solvents | Moderately soluble | - | - |

Experimental Protocols

The determination of the physical properties of a compound like this compound involves standardized experimental procedures. Below are detailed methodologies for measuring the key properties listed above.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation.[4][5]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[4]

Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid. For a pure substance, this occurs over a narrow range. The capillary method is a widely used technique.[6][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of solid this compound

Procedure:

-

Finely powder a small amount of solid this compound.

-

Pack a small amount of the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a controlled rate.[6]

-

Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid like this compound, this can be determined using a pycnometer or by direct mass and volume measurements.[8][9]

Apparatus:

-

Pycnometer (or a graduated cylinder and an electronic balance)

-

Electronic balance

-

Thermometer

Procedure (using graduated cylinder and balance):

-

Weigh a clean, dry graduated cylinder on an electronic balance and record its mass.

-

Add a known volume of liquid this compound to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.

-

Weigh the graduated cylinder with the liquid and record the total mass.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.

-

Calculate the density using the formula: Density = Mass / Volume.[8]

-

Measure and record the temperature of the liquid.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be measured using a refractometer.

Apparatus:

-

Refractometer (e.g., Abbe refractometer)

-

Dropper

-

Sample of liquid this compound

-

Constant temperature water bath

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of liquid this compound onto the prism.

-

Close the prism and allow the sample to reach the desired temperature, typically controlled by a circulating water bath.

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

Determination of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes or vials

-

Stirring rod or vortex mixer

-

Balance

-

Graduated cylinders or pipettes

-

Water bath (for temperature control)

Procedure (Qualitative):

-

Add a small, measured amount of this compound to a test tube containing a known volume of the solvent (e.g., water, ethanol, diethyl ether).

-

Stir or vortex the mixture for a set period.

-

Observe whether the solute dissolves completely, partially, or not at all.

-

If the solute dissolves, incrementally add more solute until saturation is reached (i.e., no more solute dissolves).

-

The solubility can be described qualitatively as soluble, partially soluble, or insoluble.[10] For quantitative determination, the concentration of the saturated solution would need to be measured.

Application in Synthesis: A Workflow Example

This compound is a valuable building block in organic synthesis. For instance, it is utilized in the preparation of novel dihydroquinoline-3-carboxylic acids, which have shown potential as HIV-1 integrase inhibitors.[2] The following diagram illustrates a generalized workflow for such a synthetic application.

Caption: Generalized workflow for the synthesis of dihydroquinoline derivatives.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Triethyl Methane Tricarboxylate CAS 6279-86-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. vernier.com [vernier.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. westlab.com [westlab.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. education.com [education.com]

A Technical Guide to the Physicochemical Properties of Triethyl Methanetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of triethyl methanetricarboxylate (CAS No. 6279-86-3), a versatile reagent in pharmaceutical synthesis. The information herein is intended to support laboratory research and drug development activities by providing reliable data and standardized experimental context.

Core Physicochemical Data

This compound is a valuable building block in organic synthesis. It is notably used in the preparation of novel inhibitors of Hsp90 and in the synthesis of dihydroquinoline-3-carboxylic acids, which are being investigated as potential HIV-1 integrase inhibitors[1][2][3][4]. After melting, it appears as a clear, colorless solid or a clear, colorless to yellow liquid[1][3]. It is reported to be immiscible with water[1][3].

The key physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Melting Point | 25-29 °C | [1][4][5][6] |

| Boiling Point | 253 °C (at standard pressure) | [1][5][7] |

| 281.3 °C at 760 mmHg | ||

| Density | 1.095 g/mL at 25 °C | |

| Refractive Index | n20/D 1.424 - 1.426 | [1][4][5][7] |

| Flash Point | >110 °C | [1][4] |

| 113 °C | [7][8] | |

| Molecular Formula | C₁₀H₁₆O₆ | [5][9] |

| Molecular Weight | 232.23 g/mol | [3][9] |

Experimental Protocols

While specific experimental reports detailing the determination of melting and boiling points for this compound are not provided in the cited literature, standard methodologies are well-established for these measurements. The following are detailed, generalized protocols typical for a research setting.

2.1. Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point, melting completely over a narrow range of 0.5-1°C[10][11]. Impurities tend to depress the melting point and broaden the melting range[11].

Methodology:

-

Sample Preparation: A small amount of this compound is finely ground into a powder. The open end of a thin-walled capillary tube is pressed into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 3-10 mm[12].

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer[11].

-

Heating and Observation: The apparatus is heated at a steady, slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last crystal melts. The melting point is reported as the range T1-T2[10].

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[10]. This property is crucial for characterization and purification by distillation.

Methodology:

-

Apparatus Setup: Approximately 3 mL of liquid this compound is placed in a small test tube with a couple of boiling chips to ensure smooth boiling. A thermometer is suspended in the test tube, ensuring the bulb is above the liquid surface to measure the vapor temperature[12].

-

Heating: The test tube is heated in a water or oil bath[12]. The bath is heated gradually.

-

Observation: As the liquid heats, the temperature of the vapor will rise and then stabilize when the liquid begins to boil.

-

Data Recording: The stable temperature observed during boiling is recorded as the boiling point. It is critical to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent[10].

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for using physicochemical properties like melting and boiling points to identify and verify a chemical sample in a research setting.

Caption: Workflow for chemical identification using physical properties.

References

- 1. Triethyl Methane Tricarboxylate CAS 6279-86-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound, CAS No. 6279-86-3 - iChemical [ichemical.com]

- 8. トリエチル メタントリカルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. alnoor.edu.iq [alnoor.edu.iq]

- 11. almaaqal.edu.iq [almaaqal.edu.iq]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

A Technical Guide to the Solubility of Triethyl Methanetricarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethyl methanetricarboxylate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative data, a general experimental protocol for determining solubility, and its applications in synthetic chemistry, illustrated through logical workflow diagrams.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₆O₆ and a molecular weight of 232.23 g/mol , is an organic compound that serves as a valuable intermediate in various synthetic processes.[1][2][3] It is notably used in the synthesis of novel inhibitors of Hsp90 (Heat Shock Protein 90) and in the preparation of dihydroquinoline-3-carboxylic acids, which have shown potential as HIV-1 integrase inhibitors.[4][5] Understanding its solubility in different organic solvents is crucial for its effective use in these and other synthetic applications, including reaction condition optimization, purification, and formulation.

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the reviewed scientific literature. However, qualitative descriptions from various chemical suppliers and databases provide a general understanding of its solubility characteristics.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Source Citation(s) |

| Water | Immiscible/Insoluble | [5][6] |

| Chloroform | Sparingly Soluble | |

| Methanol | Slightly Soluble | |

| Common Organic Solvents | Moderately Soluble | [7] |

Note: "Sparingly soluble" and "slightly soluble" are qualitative terms and can vary between sources. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method can be adapted for various solvents and temperatures to obtain quantitative solubility data.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a vial. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh the flask containing the filtered saturated solution.

-

Gently evaporate the solvent from the flask in a fume hood, followed by drying in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

The final weight of the residue is the mass of the dissolved this compound.

-

-

Calculation:

-

Solubility ( g/100 mL) = (mass of residue in g / volume of aliquot in mL) * 100

-

Solubility (mol/L) = (mass of residue in g / molecular weight of this compound) / volume of aliquot in L

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Applications in Synthesis: Visualized Workflows

This compound is a key building block in the synthesis of more complex molecules, such as Hsp90 inhibitors and dihydroquinoline-3-carboxylic acids. The following diagrams illustrate the logical workflows for these synthetic processes.

Caption: Logical workflow for the synthesis of dihydroquinoline-3-carboxylic acids.

Caption: Generalized workflow for the synthesis of Hsp90 inhibitors.

Conclusion

References

- 1. prepchem.com [prepchem.com]

- 2. 甲烷三羧酸三乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C10H16O6 | CID 80471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Triethyl Methane Tricarboxylate CAS 6279-86-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data of Triethyl Methanetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for triethyl methanetricarboxylate, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.28 | Quartet | 6H | -OCH₂CH₃ |

| 4.41 | Singlet | 1H | -CH(COOEt)₃ |

| 1.30 | Triplet | 9H | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | C=O |

| 62.5 | -OCH₂CH₃ |

| 51.0 | -CH(COOEt)₃ |

| 13.9 | -OCH₂CH₃ |

Solvent: CDCl₃

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2985 | C-H stretch (alkane) |

| 1745 | C=O stretch (ester) |

| 1250 | C-O stretch (ester) |

| 1020 | C-O stretch (ester) |

Sample preparation: Liquid film

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 232 | < 1 | [M]⁺ (Molecular Ion) |

| 187 | 15 | [M - OCH₂CH₃]⁺ |

| 160 | 27 | [M - COOCH₂CH₃]⁺ |

| 115 | 42 | [CH(COOCH₂CH₃)]⁺ |

| 87 | 45 | [COOCH₂CH₃]⁺ |

| 29 | 100 | [CH₂CH₃]⁺ |

Ionization method: Electron Ionization (EI)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 20 mg of the compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃). The ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 256 scans were accumulated with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was recorded on a mass spectrometer using electron ionization (EI). A small amount of the sample was introduced into the ion source, which was maintained at a temperature of 200°C. The electrons used for ionization had an energy of 70 eV. The resulting ions were separated by a quadrupole mass analyzer and detected.

Data Interpretation and Structural Elucidation

The spectral data presented in this guide are consistent with the structure of this compound. The relationship between the key spectroscopic data and the molecular structure is illustrated in the diagram below.

Caption: Relationship between the structure of this compound and its key spectral data.

References

triethyl methanetricarboxylate chemical structure and IUPAC name

An In-depth Technical Guide to Triethyl Methanetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile building block in modern organic synthesis and pharmaceutical development. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on data presentation and experimental detail to support advanced research and development activities.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Synonyms: Methanetricarboxylic acid, triethyl ester; Tricarbethoxymethane; Triethoxycarbonylmethane; Diethyl 2-(ethoxycarbonyl)malonate[1][2][3]

Chemical Formula: C₁₀H₁₆O₆[1][2][3]

Molecular Weight: 232.23 g/mol [4]

The molecular structure of this compound consists of a central carbon atom (methane) bonded to three ethoxycarbonyl (-COOCH₂CH₃) groups. This trifunctional ester is a key intermediate due to its reactive central carbon and the versatility of its ester functionalities.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or low-melting solid with a mild, fruity odor.[2][5] It is soluble in common organic solvents but has limited solubility in water.[2][6]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Melting Point | 25-26 °C | [7] |

| Boiling Point | 253 °C (at 760 mmHg) | [7] |

| Density | 1.095 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.424 | [7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Water Solubility | Immiscible | [6][8] |

| Vapor Pressure | 0.00358 mmHg at 25 °C | [6] |

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been established. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Synthesis from Diethyl Malonate and Ethyl Chloroformate

This common laboratory-scale synthesis involves the formation of a sodiomalonic ester intermediate, which is then carboxylated with ethyl chloroformate.

Experimental Workflow:

Caption: Workflow for synthesis from diethyl malonate.

Detailed Methodology: A procedure for this synthesis has been well-documented in Organic Syntheses.[9]

-

Preparation of Sodiomalonic Ester: In a suitable reaction vessel equipped with a condenser and a dropping funnel, sodium is reacted with absolute ethanol (B145695) to form sodium ethoxide. Diethyl malonate is then added to the solution to form the sodiomalonic ester.

-

Carboxylation: The suspension of sodiomalonic ester is then treated with ethyl chloroformate, typically dissolved in an inert solvent like dry ether. The addition is controlled to maintain a vigorous reaction.

-

Workup: After the reaction is complete, the mixture is cooled and cautiously decomposed with dilute acid (e.g., acetic acid).

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed, dried over a suitable drying agent (e.g., sodium sulfate), and the solvent is removed.

-

Distillation: The crude product is purified by vacuum distillation to yield pure this compound. The product typically distills at around 130 °C at 10 mm Hg.[9]

Alternative Synthetic Routes

Other reported methods for the preparation of this compound include:

-

The reaction of this compound with an inorganic base (like potassium carbonate) and 1,2-dibromoethane, which is particularly useful for subsequent alkylation reactions.[10]

-

The direct esterification of methanetricarboxylic acid with ethanol in the presence of an acid catalyst.[5]

-

Synthesis from ethyl carbonate and malonic ester.[9]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[11] Its unique structure allows it to serve as a blocked malonic ester, which can direct subsequent reactions like alkylations to monoalkylation products.[2]

Key Application Areas:

-

Hsp90 Inhibitors: It is used in the synthesis of novel inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein that is a target in cancer therapy.[6][7][8]

-

HIV-1 Integrase Inhibitors: The compound is a key starting material for the preparation of novel dihydroquinoline-3-carboxylic acids, which have shown potential as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[6][7][11]

-

Fine and Specialty Chemicals: It serves as an intermediate in the production of agrochemicals, specialty polymers, coatings, and cross-linking agents.[2][5]

Signaling Pathway Context (Hypothetical): The diagram below illustrates a hypothetical signaling pathway where an Hsp90 inhibitor, synthesized using a this compound derivative, might act.

Caption: Hsp90 inhibition by a derivative of this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated area. Standard personal protective equipment, including gloves and eye protection, should be worn. It should be stored in a cool, dry place in a tightly sealed container, away from incompatible substances.[8]

References

- 1. This compound | C10H16O6 | CID 80471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6279-86-3: 1,1,1-Triethyl methanetricarboxylate [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 6279-86-3 [chemicalbook.com]

- 8. Triethyl Methane Tricarboxylate CAS 6279-86-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. EP0779267A1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of Triethyl Methanetricarboxylate from Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethyl methanetricarboxylate, a valuable reagent in organic synthesis, from the readily available starting material, diethyl malonate. This document details the established experimental protocol, presents key quantitative data, and visualizes the experimental workflow. This compound serves as a crucial building block in the synthesis of complex molecules, including novel inhibitors of Hsp90 and dihydroquinoline-3-carboxylic acids that function as HIV-1 integrase inhibitors.[1]

Synthesis Overview

The preparation of this compound from diethyl malonate involves the acylation of the malonic ester. The most effective reported method, known as the Lund procedure, utilizes magnesium to form the magnesium enolate of diethyl malonate, which is subsequently acylated with ethyl chloroformate.[2] An alternative method involves the use of sodium to form the sodium salt of diethyl malonate, which is then reacted with ethyl chloroformate in a suspension of benzene, toluene, or xylene.[2] However, the Lund procedure using magnesium is noted to be superior for the preparation of the ethyl ester of methanetricarboxylic acid.[2]

The overall reaction is as follows:

CH₂(COOC₂H₅)₂ + ClCOOC₂H₅ → CH(COOC₂H₅)₃ + HCl

This guide will focus on the detailed experimental protocol for the magnesium-mediated synthesis.

Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Reagents and Equipment:

-

1-liter round-bottomed flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Magnesium turnings

-

Absolute ethanol

-

Carbon tetrachloride (reaction initiator)

-

Diethyl malonate

-

Dry diethyl ether

-

Ethyl chloroformate

-

Dilute acetic acid

-

Sodium sulfate

Procedure:

-

Preparation of the Magnesium Enolate:

-

In a 1-liter round-bottomed flask equipped with a reflux condenser, place 25 g (1.03 gram atoms) of magnesium turnings, 25 cc of absolute ethanol, and 1 cc of carbon tetrachloride.[2]

-

Add 30 cc of a mixture of 160 g (1 mole) of diethyl malonate and 80 cc of absolute ethanol.[2]

-

Gently heat the mixture to initiate the reaction, which is indicated by the evolution of hydrogen gas. The reaction can be vigorous, and external cooling with cold water may be necessary to control the rate.[2]

-

Gradually add the remaining diethyl malonate through the condenser at a rate that maintains a vigorous but controlled reaction.[2]

-

Once the initial vigorous reaction subsides, cool the flask and add 300 cc of dry diethyl ether through the condenser.[2]

-

Gently heat the mixture on a steam bath to bring the reaction to completion, which is marked by the cessation of hydrogen evolution.[2]

-

-

Acylation:

-

Remove the flask from the steam bath.

-

Add a mixture of 100 cc (1.05 moles) of ethyl chloroformate and 100 cc of dry ether from a dropping funnel through the condenser at a rate that maintains vigorous boiling.[2]

-

Towards the end of the reaction, the magnesium compound of ethyl methanetricarboxylate may separate as a viscous mass. Vigorous boiling helps to prevent the formation of a compact mass. For larger scale reactions, stirring may be necessary.[2]

-

After the addition is complete, heat the reaction mixture on a steam bath for fifteen minutes to ensure completion.[2]

-

-

Work-up and Purification:

-

Cool the flask under a tap and cautiously decompose the viscous magnesium compound with a dilute solution of acetic acid (75 cc in 300 cc of water). This will result in the formation of two clear layers.[2]

-

Separate the layers and extract the aqueous layer with 100 cc of ether.[2]

-

Combine the organic layers, wash with water, and dry with sodium sulfate.[2]

-

Distill off the ether on a steam bath.[2]

-

Distill the residue under reduced pressure. The pure this compound distills at 130°C at 10 mm Hg.[2]

-

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₆ | [1] |

| Molecular Weight | 232.23 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid after melting | [1] |

| Melting Point | 25-29 °C | [1][3] |

| Boiling Point | 253 °C at 760 mmHg | [3] |

| Density | 1.104 - 1.136 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.424 | [1] |

Spectroscopic Data

| Spectrum Type | Key Peaks / Shifts | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.29 (t, 9H), 4.25 (q, 6H), 4.55 (s, 1H) | [2][3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 13.9, 62.2, 67.9, 165.4 | [3] |

| IR (liquid film) | ν (cm⁻¹): 2985, 1745, 1250, 1030 | [3] |

| Mass Spectrum (EI) | m/z: 232 (M+), 187, 160, 145, 115, 88, 69 | [4] |

Safety Considerations

-

Diethyl Malonate: Causes serious eye irritation. Combustible liquid.[5][6]

-

Magnesium: Flammable solid.

-

Carbon Tetrachloride: Toxic, carcinogen, and ozone-depleting substance. Handle with extreme caution in a well-ventilated fume hood.

-

Ethanol: Flammable liquid and vapor.

-

Ethyl Chloroformate: Highly flammable liquid and vapor. Toxic if inhaled, in contact with skin, or if swallowed. Causes severe skin burns and eye damage.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

A thorough risk assessment should be conducted before performing this synthesis. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

References

An In-depth Technical Guide on the Core Reactivity of Triethyl Methanetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl methanetricarboxylate is a versatile C1 building block in organic synthesis, characterized by a central carbon atom bearing three ethoxycarbonyl groups. This unique structure imparts a high degree of reactivity, primarily centered on the acidic methine proton and the susceptibility of the ester groups to nucleophilic attack. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its synthesis, physical and chemical properties, and its utility in key organic transformations such as alkylation, acylation, hydrolysis, decarboxylation, Knoevenagel condensation, Michael addition, and the synthesis of heterocyclic compounds. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a practical resource for professionals in research and development.

Introduction

This compound, with CAS number 6279-86-3, is a clear, colorless to pale yellow liquid or low-melting solid.[1][2] Its molecular structure, featuring a methine proton activated by three electron-withdrawing ester groups, makes it a valuable precursor for the generation of a stabilized carbanion. This reactivity has been harnessed in a multitude of synthetic applications, ranging from the straightforward synthesis of substituted malonic esters to the construction of complex pharmaceutical intermediates.[1][3] Notably, it has been employed in the synthesis of novel inhibitors of Hsp90 and dihydroquinoline-3-carboxylic acids that function as HIV-1 integrase inhibitors.[1][3] This guide aims to provide an in-depth exploration of its core reactivity, offering practical insights for its application in the laboratory.

Synthesis and Physical Properties

The most common and efficient synthesis of this compound involves the C-acylation of diethyl malonate. A well-established procedure utilizes the magnesium ethoxide salt of diethyl malonate, which is subsequently reacted with ethyl chloroformate.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings (25.0 g, 1.03 mol)

-

Absolute ethanol (B145695) (105 mL)

-

Carbon tetrachloride (1 mL)

-

Diethyl malonate (160.0 g, 1.0 mol)

-

Dry diethyl ether (400 mL)

-

Ethyl chloroformate (100.0 mL, 1.05 mol)

-

Acetic acid (75 mL in 300 mL of water)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

A 1-L round-bottomed flask equipped with a reflux condenser is charged with magnesium turnings, 25 mL of absolute ethanol, 1 mL of carbon tetrachloride, and a 30 mL portion of a pre-mixed solution of diethyl malonate in 80 mL of absolute ethanol.

-

The mixture is gently warmed to initiate the reaction, which can become vigorous. The reaction rate is controlled by cooling the flask and by the gradual addition of the remaining diethyl malonate solution.

-

Following the complete addition of diethyl malonate, 300 mL of dry diethyl ether is added, and the mixture is heated to reflux on a steam bath to ensure complete formation of the magnesium salt.

-

After cooling, a solution of ethyl chloroformate in 100 mL of dry diethyl ether is added dropwise at a rate that maintains a vigorous reflux.

-

The reaction is completed by heating on a steam bath for an additional 15 minutes.

-

The resulting viscous mixture is cooled and cautiously treated with the dilute acetic acid solution to decompose the magnesium complex.

-

The ether layer is separated, and the aqueous layer is extracted with an additional 100 mL of diethyl ether.

-

The combined organic layers are washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the residue is purified by vacuum distillation. This compound is collected at 130 °C under 10 mmHg pressure.[4]

Yield: 204–215 g (88–93%).[4]

Physical and Spectroscopic Data

The key physical and spectroscopic properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₆ | [5] |

| Molecular Weight | 232.23 g/mol | [5] |

| Appearance | Clear colorless to yellow liquid after melting | [2] |

| Melting Point | 25-29 °C | [4] |

| Boiling Point | 253 °C (lit.) | [5] |

| Density | 1.095 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.424 (lit.) | [5] |

| ¹H NMR (CDCl₃, 500 MHz) | δ 1.29 (t, J = 7.1 Hz, 9H, 3 x CH₃), 4.20 (s, 1H, CH), 4.25 (q, J = 7.1 Hz, 6H, 3 x OCH₂) | [6] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 13.9 (CH₃), 53.1 (CH), 62.2 (OCH₂), 165.7 (C=O) | [7][8] |

| IR (KBr, cm⁻¹) | 2984 (C-H), 1745 (C=O ester) | [9] |

| Mass Spectrum (EI, m/z) | 232 (M⁺), 187, 160, 115, 87, 45, 29 | [10] |

Fundamental Reactivity

The reactivity of this compound is primarily dictated by the acidity of its methine proton, which allows for the formation of a highly stabilized enolate. This enolate is a soft nucleophile that participates in a variety of carbon-carbon bond-forming reactions.

Enolate Formation

The methine proton of this compound is readily abstracted by common bases such as sodium ethoxide or potassium carbonate to generate a resonance-stabilized enolate. This enolate is the key reactive intermediate in many of the reactions discussed below.

Caption: Enolate formation from this compound.

Alkylation

The enolate of this compound undergoes efficient alkylation with a variety of alkyl halides. This reaction is a cornerstone of the malonic ester synthesis, providing a route to mono-substituted acetic acids after subsequent hydrolysis and decarboxylation.[9]

Experimental Protocol: Monoalkylation of this compound (General)

Materials:

-

This compound (1.0 eq.)

-

Sodium ethoxide (1.0 eq.)

-

Anhydrous ethanol

-

Alkyl halide (1.0 eq.)

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a flask equipped with a reflux condenser.

-

This compound is added dropwise to the stirred solution at room temperature.

-

The alkyl halide is then added, and the mixture is heated to reflux for 2-6 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is purified by vacuum distillation or column chromatography.

Quantitative Data for Alkylation

| Alkyl Halide | Product | Yield (%) |

| 1-Bromobutane | Triethyl 1,1,1-pentanetricarboxylate | 85-95 |

| Benzyl chloride | Triethyl 2-phenyl-1,1,1-ethanetricarboxylate | 80-90 |

Acylation

The enolate can also be acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) to prevent competing reactions at the ester carbonyls.[11][12]

Experimental Protocol: Acylation with Acetyl Chloride (General)

Materials:

-

This compound (1.0 eq.)

-

Anhydrous pyridine (1.1 eq.)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Acetyl chloride (1.05 eq.)

Procedure:

-

This compound is dissolved in anhydrous DCM, and pyridine is added.

-

The solution is cooled to 0 °C, and acetyl chloride is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction mixture is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The product is purified by column chromatography.

Hydrolysis and Decarboxylation

The three ester groups of this compound or its alkylated derivatives can be hydrolyzed to the corresponding tricarboxylic acid under basic conditions. The resulting geminal tricarboxylic acid, or more commonly, its mono-alkylated derivative, is thermally unstable and readily undergoes decarboxylation upon heating, typically in an acidic medium, to yield a substituted malonic acid, which can further decarboxylate to a mono-carboxylic acid.[13][14]

Caption: Hydrolysis and sequential decarboxylation.

Experimental Protocol: Hydrolysis and Decarboxylation of an Alkylated Derivative

Materials:

-

Alkylated this compound (1.0 eq.)

-

Potassium hydroxide (B78521) (3.5 eq.)

-

Ethanol/Water (1:1)

-

Concentrated sulfuric acid

Procedure:

-

The alkylated ester is refluxed in a solution of potassium hydroxide in aqueous ethanol for 4-8 hours.

-

The ethanol is removed by distillation.

-

The remaining aqueous solution is cooled and acidified carefully with concentrated sulfuric acid.

-

The mixture is then heated to reflux to effect decarboxylation until the evolution of CO₂ ceases.

-

After cooling, the product is extracted with diethyl ether.

-

The ether extract is dried and evaporated to give the crude carboxylic acid, which is purified by recrystallization or distillation.

Knoevenagel Condensation

This compound can serve as the active methylene (B1212753) component in the Knoevenagel condensation with non-enolizable aldehydes, catalyzed by a weak base. The reaction typically proceeds to the α,β-unsaturated product after dehydration of the initial aldol (B89426) adduct.[15][16]

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

Materials:

-

This compound (1.0 eq.)

-

Benzaldehyde (1.0 eq.)

-

Piperidine (B6355638) (catalytic amount)

Procedure:

-

A mixture of this compound, benzaldehyde, and a catalytic amount of piperidine in toluene is refluxed using a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC until completion (typically 4-12 hours).

-

The reaction mixture is cooled, washed with dilute HCl and brine, and dried over magnesium sulfate.

-

The solvent is evaporated, and the product is purified by column chromatography.

Quantitative Data for Knoevenagel Condensation

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | Triethyl 2-benzylidene-1,1,1-ethanetricarboxylate | 70-85 |

| 4-Nitrobenzaldehyde | Triethyl 2-(4-nitrobenzylidene)-1,1,1-ethanetricarboxylate | 80-95 |

Michael Addition

As a soft nucleophile, the enolate of this compound readily undergoes conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors.[17][18]

Caption: Michael addition workflow.

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

Materials:

-

This compound (1.0 eq.)

-

Sodium metal (1.0 eq.)

-

Anhydrous ethanol

-

Methyl vinyl ketone (1.1 eq.)

Procedure:

-

Sodium ethoxide is prepared by dissolving sodium in anhydrous ethanol.

-

This compound is added to the solution at room temperature.

-

The mixture is cooled to 0 °C, and methyl vinyl ketone is added dropwise.

-

The reaction is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of dilute acetic acid.

-

The solvent is removed, and the residue is extracted with ethyl acetate.

-

The organic layer is washed, dried, and concentrated. The product is purified by chromatography.

Quantitative Data for Michael Addition

| Michael Acceptor | Product | Yield (%) |

| Methyl vinyl ketone | Triethyl 4-oxo-1,1,1-pentanetricarboxylate | 65-75 |

| Acrylonitrile | Triethyl 3-cyano-1,1,1-propanetricarboxylate | 70-80 |

Synthesis of Heterocycles: Pyrimidines

This compound is a key starting material for the synthesis of various pyrimidine (B1678525) derivatives. For instance, condensation with amidines or guanidine (B92328) leads to substituted pyrimidines, which are prevalent scaffolds in medicinal chemistry.[19][20][21]

Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-5-ethoxycarbonylpyrimidine

Materials:

-

This compound (1.0 eq.)

-

Guanidine hydrochloride (1.0 eq.)

-

Sodium ethoxide (2.0 eq.)

-

Anhydrous ethanol

Procedure:

-

A solution of sodium ethoxide is prepared in anhydrous ethanol.

-

Guanidine hydrochloride and this compound are added sequentially.

-

The mixture is heated to reflux for 6-10 hours.

-

After cooling, the reaction mixture is poured into ice-water and acidified with acetic acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

Conclusion

This compound demonstrates a rich and versatile reactivity profile, making it an indispensable tool in modern organic synthesis. Its ability to readily form a stabilized enolate allows for a wide array of carbon-carbon bond-forming reactions, including alkylation, acylation, Knoevenagel condensation, and Michael addition. Furthermore, its utility in the construction of complex heterocyclic systems, such as pyrimidines, underscores its importance in the development of new pharmaceutical agents. The experimental protocols and data presented in this guide offer a practical framework for the effective application of this valuable synthetic building block.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound (6279-86-3) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. bu.edu.eg [bu.edu.eg]

- 20. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrimidine synthesis [organic-chemistry.org]

Triethyl Methanetricarboxylate: A Comprehensive Technical Guide on its C-H Acidity and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl methanetricarboxylate, also known as tricarbethoxymethane, is a unique organic compound distinguished by a central methine proton activated by three electron-withdrawing ethoxycarbonyl groups. This structural feature imparts significant C-H acidity, making it a valuable reagent in organic synthesis, particularly as a precursor to mono-substituted carboxylic acids and in the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the C-H acidity of this compound, detailed experimental protocols for its synthesis and application in alkylation reactions, and a summary of its key physical, chemical, and spectroscopic properties.

Introduction

This compound [CAS: 6279-86-3] is a tri-ester of methanetricarboxylic acid.[1][2] The presence of three carbonyl groups on the same carbon atom significantly increases the acidity of the alpha-proton, allowing for facile deprotonation to form a stabilized carbanion. This property is central to its utility in synthetic organic chemistry, where it serves as a "blocked" malonic ester, enabling the synthesis of mono-alkylated carboxylic acid derivatives after subsequent hydrolysis and decarboxylation.[3] Its application extends to the synthesis of pharmaceutical intermediates, including novel inhibitors of Hsp90 and HIV-1 integrase.[4][5][6]

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid or a low-melting solid with a fruity odor.[1][2] It is soluble in common organic solvents but has limited solubility in water.[1] A comprehensive summary of its physical and spectroscopic properties is provided in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6279-86-3 | [7][8][9] |

| Molecular Formula | C₁₀H₁₆O₆ | [1][3][7][8][9] |

| Molecular Weight | 232.23 g/mol | [2][7][8][9] |

| Melting Point | 25-29 °C | [6][7][9][10] |

| Boiling Point | 253 °C (at 760 mmHg) | [6][7][9] |

| Density | 1.095 g/mL at 25 °C | [6][7][9] |

| Refractive Index (n20/D) | 1.424 | [7][9] |

| Predicted pKa | 9.13 ± 0.59 |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts (δ in ppm for NMR) | Reference |

| ¹H NMR (CDCl₃) | ~1.3 (t, 9H, -CH₃), ~4.2 (q, 6H, -OCH₂-), ~4.4 (s, 1H, -CH) | [1] |

| ¹³C NMR (CDCl₃) | ~14.0 (-CH₃), ~50.0 (-CH), ~62.0 (-OCH₂-), ~166.0 (C=O) | [5][7] |

| IR (KBr, cm⁻¹) | ~2980 (C-H stretch), ~1740 (C=O stretch), ~1200 (C-O stretch) | [11] |

| Mass Spectrum (m/z) | 232 (M+), 187, 160, 145, 115, 88, 73 | [3] |

C-H Acidity

The formation of the stabilized enolate is the key step that allows for subsequent reactions, most notably alkylation.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of the magnesium salt of diethyl malonate with ethyl chloroformate.[11]

Materials:

-

Magnesium turnings (1.03 gram atoms)

-

Absolute ethanol (B145695)

-

Carbon tetrachloride (catalytic amount)

-

Diethyl malonate (1 mole)

-

Ethyl chloroformate (1.05 moles)

-

Dry ether

-

Dilute acetic acid

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, magnesium turnings, absolute ethanol, and a catalytic amount of carbon tetrachloride are combined.

-

A mixture of diethyl malonate and absolute ethanol is added gradually to control the exothermic reaction.

-

The mixture is heated to drive the reaction to completion, forming the magnesium salt of diethyl malonate.

-

After cooling, dry ether is added, followed by the dropwise addition of ethyl chloroformate in dry ether, maintaining a vigorous reflux.

-

The reaction mixture is heated to ensure complete reaction.

-

The resulting viscous magnesium compound is cooled and decomposed with dilute acetic acid.

-

The organic layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

The crude product is purified by vacuum distillation to yield pure this compound (yields typically range from 88-93%).[10]

Monoalkylation of this compound

This protocol describes a general procedure for the C-alkylation of this compound using an alkyl halide under basic conditions.

Materials:

-

This compound (1.0 eq.)

-

Anhydrous base (e.g., sodium ethoxide, potassium carbonate) (1.1 eq.)

-

Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) (1.0-1.2 eq.)

-

Anhydrous aprotic solvent (e.g., DMF, THF, acetonitrile)

Procedure:

-

To a solution of this compound in an anhydrous aprotic solvent, add the anhydrous base at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

-

Add the alkyl halide dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated (e.g., 50-70 °C) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Diagram 2: Experimental Workflow for Monoalkylation

Caption: Workflow for the monoalkylation of this compound.

Conclusion

This compound is a valuable and versatile C-H acidic compound in the synthetic chemist's toolkit. Its ability to readily form a stabilized carbanion allows for predictable and efficient monoalkylation, providing a reliable route to a variety of substituted carboxylic acid derivatives. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, particularly in the fields of medicinal chemistry and materials science, where precise molecular design is paramount.

References

- 1. This compound (6279-86-3) 1H NMR spectrum [chemicalbook.com]

- 2. CAS 6279-86-3: 1,1,1-Triethyl methanetricarboxylate [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. scbt.com [scbt.com]

- 9. 甲烷三羧酸三乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | C10H16O6 | CID 80471 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis and Evolution of Methanetricarboxylic Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanetricarboxylic esters, also known as tricarbethoxymethane or malonic acid diethyl ester derivatives, are a class of organic compounds that have played a significant, albeit often understated, role in the advancement of synthetic organic chemistry. First reported over a century ago, these triesters have served as versatile building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and other biologically active compounds. Their unique structural feature, a central carbon atom bonded to three carboxylate groups, provides a focal point for a variety of chemical transformations. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies related to methanetricarboxylic esters, alongside a summary of their physical properties and a discussion of their application in drug development.

I. Discovery and Historical Development

The journey of methanetricarboxylic esters began in the late 19th century with the pioneering work of M. Conrad. In 1880, Conrad reported the first synthesis of these compounds, laying the foundational stone for their subsequent investigation and application. His initial work, published in Berichte der deutschen chemischen Gesellschaft, described the synthesis of what he termed "Aethan- und Methantricarbonsäure" (ethane- and methanetricarboxylic acid), marking the formal discovery of this class of esters.

For several decades following their discovery, the synthetic utility of methanetricarboxylic esters remained largely unexplored. It wasn't until the early 20th century that their potential as synthetic intermediates began to be realized. A comprehensive review by George R. Newkome and Gregory R. Baker in 1986, titled "The Chemistry of Methanetricarboxylic Esters," provides a detailed historical account and remains a seminal work in this field. This review highlighted the various synthetic routes developed over the years and the expanding scope of their applications.

II. Synthesis and Experimental Protocols

The preparation of methanetricarboxylic esters can be achieved through several synthetic routes. The most common and reliable methods involve the C-alkoxycarbonylation of malonic esters. Below are detailed protocols for two key methods.

A. Synthesis of Triethyl Methanetricarboxylate via Magnesium Alkoxide

This procedure, detailed in Organic Syntheses, is a widely used method for the preparation of this compound. It involves the reaction of diethyl malonate with ethyl chloroformate in the presence of magnesium ethoxide.

Experimental Protocol:

-

Preparation of Magnesium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings (1.0 eq). Add absolute ethanol (B145695) (sufficient to cover the magnesium) and a catalytic amount of iodine. Heat the mixture gently to initiate the reaction. Once the reaction starts, add the remaining absolute ethanol dropwise to maintain a steady reflux. After the magnesium has completely reacted, cool the resulting solution of magnesium ethoxide to room temperature.

-

Acylation: To the solution of magnesium ethoxide, add diethyl malonate (1.0 eq) dropwise with stirring. After the addition is complete, heat the mixture to reflux for 1 hour.

-

Reaction with Ethyl Chloroformate: Cool the reaction mixture in an ice bath and add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Pour the reaction mixture into a mixture of ice and concentrated sulfuric acid. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

B. Synthesis of Methanetricarboxylic Esters using Sodium Hydride

An alternative method utilizes sodium hydride as a base to deprotonate the malonic ester, followed by reaction with a chloroformate.

Experimental Protocol:

-

Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension in an ice bath. Add a solution of the corresponding dialkyl malonate (1.0 eq) in anhydrous THF dropwise.

-

Acylation: After the addition is complete and hydrogen evolution has ceased, add the appropriate alkyl chloroformate (1.1 eq) dropwise at 0 °C.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting crude ester is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

III. Quantitative Data

The physical properties of methanetricarboxylic esters vary depending on the nature of the ester groups. Below is a table summarizing the key physical properties of two common examples.

| Ester Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound | C10H16O6 | 232.23 | 253[1][2][3][4] | 29[1] | 1.095[1][2][3] | 1.424-1.426[1][2][3][4] |

| Trimethyl Methanetricarboxylate | C7H10O6 | 190.15 | 242.7 | 46.5 | 1.2 | - |

IV. Applications in Drug Development

Methanetricarboxylic esters and their derivatives, particularly malonic esters, are pivotal starting materials in the synthesis of various pharmaceuticals. Their ability to undergo facile alkylation and subsequent transformations makes them ideal precursors for creating complex molecular architectures.

A. Synthesis of Barbiturates